molecular formula C11H12ClN3 B11816907 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine

Cat. No.: B11816907
M. Wt: 221.68 g/mol
InChI Key: RFIPVJJGXFMAKY-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a 4-chlorophenyl group attached to the ethyl side chain, which is bonded to the pyrazole ring. The presence of the chlorine atom in the phenyl ring can significantly influence the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethylamine: Similar structure but lacks the pyrazole ring.

    4-Chlorophenylhydrazine: Contains the phenyl and chlorine groups but differs in the rest of the structure.

    1-(4-Chlorophenyl)pyrazole: Similar pyrazole ring but different substituents.

Uniqueness

1-(1-(4-Chlorophenyl)ethyl)-1H-pyrazol-5-amine is unique due to the presence of both the 4-chlorophenyl group and the pyrazole ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The chlorine atom in the phenyl ring can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-8(15-11(13)6-7-14-15)9-2-4-10(12)5-3-9/h2-8H,13H2,1H3

InChI Key

RFIPVJJGXFMAKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N2C(=CC=N2)N

Origin of Product

United States

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